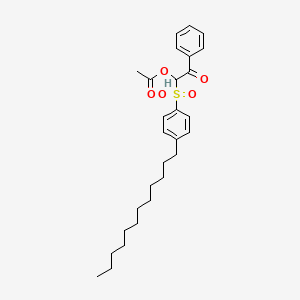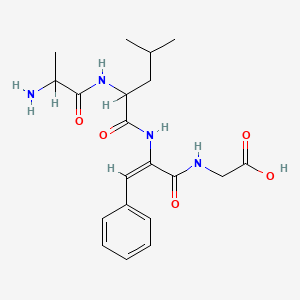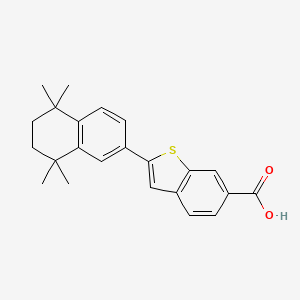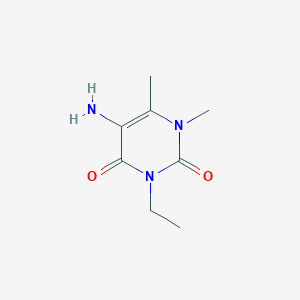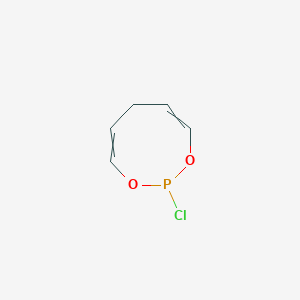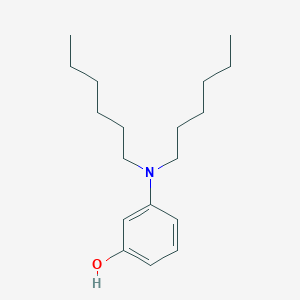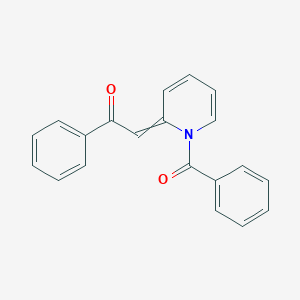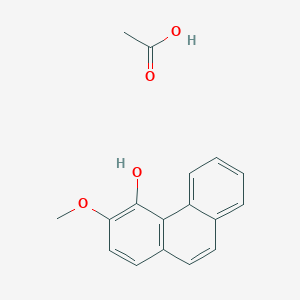
Acetic acid;3-methoxyphenanthren-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-methoxyphenanthren-4-ol is a chemical compound with the molecular formula C16H14O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetic acid and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methoxyphenanthren-4-ol typically involves the acylation of 3-methoxyphenanthrene. One common method is the Friedel-Crafts acylation reaction, where 3-methoxyphenanthrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-methoxyphenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxyphenanthrene.
Reduction: The acetic acid moiety can be reduced to an alcohol group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 3-hydroxyphenanthrene
Reduction: 3-methoxyphenanthren-4-ol alcohol derivative
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Acetic acid;3-methoxyphenanthren-4-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;3-methoxyphenanthren-4-ol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can be crucial in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxyphenanthrene: Similar structure but with a hydroxyl group instead of a methoxy group.
Phenanthrene-4-carboxylic acid: Contains a carboxylic acid group at the 4-position instead of an acetic acid moiety.
3-methoxyphenanthrene: Lacks the acetic acid group, only contains the methoxy group.
Uniqueness
Acetic acid;3-methoxyphenanthren-4-ol is unique due to the presence of both acetic acid and methoxy functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality allows for a broader range of chemical modifications and applications compared to its similar compounds .
Propriétés
Numéro CAS |
110334-08-2 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
acetic acid;3-methoxyphenanthren-4-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)15(13)16;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
Clé InChI |
KWBSQPIXBMELEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=C(C2=C(C=CC3=CC=CC=C32)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



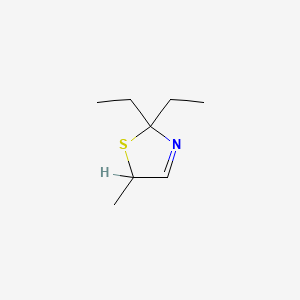
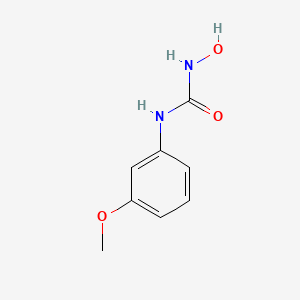
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)


